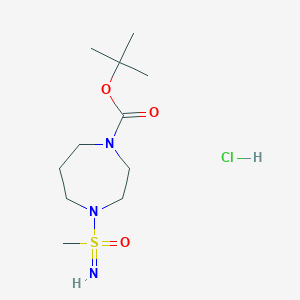

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S.ClH/c1-11(2,3)17-10(15)13-6-5-7-14(9-8-13)18(4,12)16;/h12H,5-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCINSRPYWRVSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)S(=N)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane with a suitable carboxylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hypochlorite to form sulfonimidoyl chlorides.

Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamides under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: tert-butyl hypochlorite at low temperatures.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Sulfonimidoyl Chlorides: Formed from oxidation reactions.

Sulfonamides: Resulting from reduction reactions.

Substituted Diazepanes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets through its sulfonimidoyl and diazepane moieties. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry for the development of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous 1,4-diazepane derivatives share the Boc-protected homopiperazine scaffold but differ in substituents, influencing their physicochemical properties and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key 1,4-Diazepane Derivatives

Key Structural Differences and Implications

Substituent Effects on Reactivity: The methylsulfonimidoyl group in the target compound introduces a sulfoximine moiety, which enhances hydrogen-bonding capacity and metabolic stability compared to simpler acyl or aryl groups (e.g., 5-chloronicotinoyl in ) .

Biological Activity: The 5-chloronicotinoyl derivative () demonstrated potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with an IC₅₀ of 0.8 µM, attributed to its electrophilic chlorine atom and planar nicotinoyl group . Unsubstituted Boc-diazepane () served as a precursor for ACKR3 agonists, where reductive amination introduced aryl groups to optimize receptor binding .

Toxicity Profiles :

- Derivatives like the 3-hydroxyphenyl analog () are classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), necessitating stringent handling protocols . Similar precautions likely apply to the target compound due to its reactive sulfonimidoyl group.

Biological Activity

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20N2O2S

- Molecular Weight : 232.35 g/mol

- CAS Number : Not specified in the search results.

- Structure : The compound features a tert-butyl group, a diazepane ring, and a methylsulfonimidoyl moiety, which contribute to its pharmacological properties.

The biological activity of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may exhibit binding affinity to specific receptors involved in neurotransmission, which could influence central nervous system (CNS) activity.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes that are crucial for metabolic pathways, impacting drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate exhibit antimicrobial properties. For instance, derivatives with diazepane structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Some studies have explored the anticancer potential of diazepane derivatives. These compounds may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Inhibition of key regulatory proteins that control cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Case Studies

-

In Vitro Studies :

- A study assessed the cytotoxic effects of diazepane derivatives on human cancer cell lines. Results indicated that compounds with a similar structure to tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line .

- Metabolic Stability :

- Enzyme Interaction :

Data Table: Biological Activity Overview

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Anticancer | Significant | Induction of apoptosis |

| Enzyme Inhibition | Moderate | Inhibition of cytochrome P450 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.